molecular formula C14H14O4 B3293000 2-Methoxy-6-(2-methoxyphenoxy)phenol CAS No. 88329-96-8

2-Methoxy-6-(2-methoxyphenoxy)phenol

Cat. No.: B3293000
CAS No.: 88329-96-8
M. Wt: 246.26 g/mol
InChI Key: PATMWDDHDMSJTL-UHFFFAOYSA-N
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Description

Significance of Phenolic and Aryloxy Ether Compounds in Chemical Research

Phenolic compounds are characterized by a hydroxyl group directly attached to an aromatic ring. This structural feature imparts a range of properties, most notably antioxidant activity, due to the ability of the hydroxyl group to donate a hydrogen atom to stabilize free radicals. acs.org This reactivity makes phenolic compounds ubiquitous in nature, where they contribute to the defense mechanisms of plants. nih.gov In the laboratory and in industrial applications, phenolic compounds are valued as precursors in the synthesis of polymers, pharmaceuticals, and other fine chemicals.

Aryloxy ethers, on the other hand, are defined by an oxygen atom linking two aromatic rings. This diaryl ether linkage is noted for its chemical stability and its presence in a number of biologically active molecules. acs.org The ether bond introduces a degree of conformational flexibility, which can be crucial for the interaction of these molecules with biological targets. mdpi.com The diaryl ether scaffold is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous compounds with diverse therapeutic activities, including anticancer, antibacterial, and antiviral properties. acs.org

Overview of Structural Features and Core Chemical Motifs of 2-Methoxy-6-(2-methoxyphenoxy)phenol

The structure of this compound incorporates a central phenolic ring which is substituted with both a methoxy (B1213986) group and a methoxyphenoxy group. This arrangement presents several key features:

A Polyphenolic Nature: The presence of more than one phenol-like moiety within the molecule classifies it as a polyphenol. Polyphenols are of significant interest for their potential applications in materials science and medicine due to their ability to engage in a variety of chemical interactions. researchgate.netthno.org

Asymmetric Substitution: The substitution pattern on the central phenol (B47542) ring is asymmetric, which can influence the molecule's polarity and its interactions with other molecules and surfaces.

Potential for Hydrogen Bonding: The hydroxyl group of the phenol provides a site for hydrogen bonding, which can affect the compound's physical properties, such as its melting point and solubility.

Conformational Flexibility: The ether linkage allows for rotation of the two aromatic rings relative to each other, which can result in a range of three-dimensional conformations.

Below is a table summarizing the predicted chemical properties of this compound based on its structural motifs.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₄H₁₄O₄
Molecular Weight 246.26 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have low solubility in water and higher solubility in organic solvents
Reactivity The phenolic hydroxyl group is a likely site for chemical reactions

Research Landscape and Potential Directions for this compound

Given the limited specific research on this compound, the following sections outline potential areas of investigation based on the known properties of its constituent chemical groups.

A foundational step in understanding this compound would be its synthesis and characterization. The synthesis of diaryl ethers can be approached through various methods, with copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, being a common strategy for forming the C-O bond between an aryl boronic acid and a phenol. mdpi.com

Once synthesized, a thorough characterization would be necessary. This would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, mass spectrometry to determine the exact molecular weight, and X-ray crystallography to understand its solid-state structure.

Further fundamental investigations could explore the reactivity of the phenolic hydroxyl group. Its acidity (pKa) could be measured, and its participation in reactions such as esterification and etherification could be studied. The antioxidant potential of the compound could also be quantified using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. atlantis-press.com

The diaryl ether motif is a key feature in many biologically active compounds. acs.orgnih.gov For instance, substituted diaryl ethers have been investigated as inhibitors of enzymes in pathogens, such as the enoyl acyl carrier protein reductase in the parasites that cause malaria and toxoplasmosis. nih.govnih.gov The specific substitutions on the aromatic rings are crucial for the potency and selectivity of these inhibitors.

Therefore, a significant area of research for this compound would be to screen it for various biological activities. This could include testing its efficacy as an antibacterial, antifungal, or anticancer agent. The presence of multiple methoxy and hydroxyl groups provides several points of interaction that could lead to specific binding with biological targets.

Polyphenolic compounds are increasingly being explored for their use in materials science. researchgate.netnih.gov They can act as versatile building blocks for the creation of functional materials due to their ability to participate in a variety of interactions, including hydrogen bonding and complexation with metal ions. researchgate.net

Potential applications for this compound in this field could include:

Polymer Synthesis: The phenolic hydroxyl group could be used as a reactive site for the incorporation of the molecule into polymer chains, potentially imparting antioxidant or other functional properties to the resulting material.

Surface Coatings: Polyphenols have been shown to adhere to a variety of surfaces, and coatings derived from them can provide properties such as antioxidant and antibacterial protection. researchgate.net

Metal-Organic Frameworks (MOFs): The ability of the phenolic groups to coordinate with metal ions could be exploited in the design of novel MOFs with interesting catalytic or adsorptive properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-(2-methoxyphenoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-16-10-6-3-4-7-11(10)18-13-9-5-8-12(17-2)14(13)15/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATMWDDHDMSJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90828836
Record name 2-Methoxy-6-(2-methoxyphenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90828836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88329-96-8
Record name 2-Methoxy-6-(2-methoxyphenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90828836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methoxy 6 2 Methoxyphenoxy Phenol and Its Analogues

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of the target molecule, 2-Methoxy-6-(2-methoxyphenoxy)phenol, primarily involves the disconnection of the central diaryl ether linkage. This C-O bond disconnection is the most logical strategic step, leading to simpler and more readily available precursors.

Two primary disconnection pathways can be envisioned:

Disconnection 'a' : This pathway breaks the ether bond to yield a phenoxide derived from a catechol derivative and an activated aryl halide. The key precursors would be 2,3-dihydroxyanisole and 1-halo-2-methoxybenzene.

Disconnection 'b' : This alternative disconnection points to guaiacol (B22219) (2-methoxyphenol) and a 1-halo-2,6-dimethoxybenzene derivative as the primary building blocks.

A further retrosynthetic step involves considering the origin of the phenolic hydroxyl group. Often, it is synthetically more convenient to construct a dimethoxy diaryl ether and then perform a selective demethylation as the final step. This approach suggests that a key intermediate would be 2,2',3-trimethoxy-diphenyl ether, which can be synthesized and then selectively deprotected to yield the final product.

The primary precursors identified through this analysis are simple, often commercially available, methoxy-substituted benzene (B151609) derivatives.

Table 1: Potential Precursors for the Synthesis of this compound

Precursor 1 Precursor 2 Resulting Bond
Guaiacol (2-Methoxyphenol) 1-Halo-2,6-dimethoxybenzene Diaryl Ether
2,3-Dihydroxyanisole 1-Halo-2-methoxybenzene Diaryl Ether
1,2-Dimethoxybenzene (Veratrole) 2-Bromo-1,3-dimethoxybenzene Diaryl Ether
2,2',3-Trimethoxy-diphenyl ether Demethylating Agent (e.g., BBr₃) Phenolic OH

Strategies for Phenol-Ether Bond Formation

The formation of the diaryl ether bond is the cornerstone of this synthesis. Several robust methods have been developed for this transformation, each with its own advantages and limitations.

The cleavage of a methyl ether to reveal a hydroxyl group is a common and effective strategy in the synthesis of phenolic compounds. This is particularly useful when selective deprotection is required in a molecule with multiple methoxy (B1213986) groups. Strong Lewis acids are typically employed for this transformation.

Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers. encyclopedia.pubnih.gov For instance, in 2022, a method was reported for the synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide, which involved the demethylation of the corresponding methoxy derivative using BBr₃ as the dealkylating agent. encyclopedia.pubnih.gov This approach could be applied to a precursor like 2,2',3-trimethoxy-diphenyl ether, where the steric and electronic environment of the methoxy groups might allow for selective cleavage to generate the desired this compound. Other potent acids like sulfuric acid or hydrochloric acid can also be used to convert a methoxy group into a hydroxyl group. nih.gov

The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers. scispace.comrsc.org This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. synarchive.comwikipedia.org Traditional Ullmann conditions often necessitate high temperatures (frequently over 210°C) and the use of polar, high-boiling solvents like N-methylpyrrolidone or dimethylformamide (DMF). wikipedia.org

An illustrative traditional Ullmann ether synthesis is the preparation of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol, using copper as a catalyst. wikipedia.org Modern advancements have significantly improved the Ullmann reaction, allowing for milder conditions. The use of specific ligands and alternative bases can accelerate the reaction. For example, cesium carbonate (Cs₂CO₃) has been found to be a particularly effective base in copper-catalyzed diaryl ether syntheses, even in less polar solvents like toluene. acs.org The development of nano-sized metal catalysts has also enabled rapid C-O bond formation under milder, often ligand-free, conditions. nih.gov

Table 2: Selected Conditions for Ullmann-Type Diaryl Ether Synthesis

Copper Source Base Solvent Temperature Key Feature Citation
Copper metal Inorganic Base DMF, Nitrobenzene >210 °C Traditional method synarchive.comwikipedia.org
Cu₂O Cs₂CO₃ Acetonitrile (B52724) Milder Use of inexpensive ligands accelerates reaction organic-chemistry.org
CuI Cs₂CO₃ Toluene 110-125 °C General procedure for activated/unactivated aryl halides acs.org
CuNP/CNF Cs₂CO₃ DMAc 140 °C Copper nanoparticle on carbon nanofiber catalyst nih.gov
CuI-USY - Toluene 120 °C Ligand-free conditions rsc.org

Beyond the copper-catalyzed Ullmann reaction, other transition-metal-catalyzed cross-couplings are powerful tools for constructing C-O bonds. rsc.orgnih.gov

Palladium-Catalyzed Buchwald-Hartwig Coupling: Originally developed for C-N bond formation, this reaction has been adapted for the synthesis of diaryl ethers. These reactions typically employ a palladium catalyst in conjunction with specialized biarylphosphine ligands. For example, the [(cinnamyl)PdCl]₂ complex paired with a biarylphosphine ligand has been successfully used for diaryl ether synthesis. rsc.org

Copper-Catalyzed Chan-Lam Coupling: This reaction provides an alternative route by coupling phenols with arylboronic acids. rsc.org This method is often promoted by a copper source, such as copper(II) acetate (B1210297) (Cu(OAc)₂), and can proceed under mild conditions. A protocol using a copper fluorapatite (B74983) (CuFAP) catalyst allows for the coupling of phenols with arylboronic acids at room temperature in the presence of Cs₂CO₃ as a base. rsc.org

These modern catalytic systems offer greater functional group tolerance and often proceed under significantly milder conditions than traditional Ullmann condensations, making them highly valuable in complex molecule synthesis. rsc.org

Functional Group Interconversions and Derivatization

Once the core diaryl ether structure is established, further modifications can be made to synthesize a range of analogues. A key derivatization strategy involves the synthesis of Schiff bases from related phenolic precursors.

Schiff bases, characterized by a carbon-nitrogen double bond (imine), are synthesized through the condensation of a primary amine with an aldehyde or ketone. mediresonline.orgatlantis-press.com Phenolic Schiff bases are readily prepared from phenolic aldehydes.

The synthesis typically involves reacting a phenolic aldehyde, such as an analogue of this compound bearing a formyl group, with a primary amine. For example, isovanillin (B20041) has been used as a starting material to react with various amines to produce phenol-containing Schiff bases. nih.gov The reaction is often carried out in a solvent like ethanol (B145695) or methanol, and can be facilitated by microwave irradiation to achieve excellent yields. nih.gov The formation of the Schiff base is confirmed by spectroscopic methods, noting the appearance of a characteristic C=N stretching band in the IR spectrum (around 1600–1660 cm⁻¹) and the disappearance of the aldehyde C=O band. nih.gov

Table 3: Examples of Phenolic Schiff Base Synthesis

Phenolic Aldehyde Amine Component Synthesis Method Result Citation
Isovanillin 2-Aminophenol Microwave irradiation Phenolic Schiff base nih.gov
Vanillin p-Anisidine Stirring in water 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol atlantis-press.com
Benzaldehyde derivatives para-Aminophenol Microwave irradiation with acetic acid catalyst High-yield Schiff base derivatives mediresonline.org
Terephthaladehyde p-Hydroxy benzaldehyde Refluxing in absolute ethanol Phenolic Schiff base derivatives uobaghdad.edu.iq

Alkylation and Acylation of Phenolic Hydroxyls

The phenolic hydroxyl groups present in precursors to this compound are reactive sites for alkylation and acylation. These reactions are fundamental for introducing protective groups, modifying solubility, or preparing intermediates for further transformations.

Alkylation, such as methylation, is a common strategy. The reverse reaction, demethylation, is also a valuable tool for unmasking a phenolic hydroxyl group. For instance, m-aryloxy phenols can be synthesized through the demethylation of the corresponding m-methoxy phenols. nih.gov This cleavage of the methyl ether can be achieved by refluxing the compound with reagents like 48% hydrogen bromide in acetic acid or by using boron tribromide (BBr3) as a dealkylating agent. nih.gov

Acylation of phenols is another key transformation. For example, in the synthesis of diarylated 4-pyridylmethyl ethers, a palladium-catalyzed cross-coupling reaction is employed, demonstrating the manipulation of ether structures. nih.gov While this example focuses on C-C bond formation adjacent to an ether oxygen, the principles of activating and modifying such structures are broadly applicable.

Allyl Group Transformations and Oxidative Cyclization

The introduction and subsequent transformation of allyl groups on phenolic precursors is a powerful strategy for synthesizing heterocyclic analogues like benzofurans and dibenzofurans. biointerfaceresearch.com This often involves a Claisen rearrangement followed by an oxidative cyclization step.

A one-pot reaction can transform allyl aryl ethers into 2-methylbenzofurans through a sequential Claisen rearrangement/oxidative cyclization. rsc.org Similarly, substituted benzofurans can be synthesized from 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization, which is then followed by ring-closing metathesis. organic-chemistry.org

Another approach involves the oxidative cyclization of o-allylphenol derivatives. These precursors can be generated in situ via a Friedel-Crafts alkylation of phenols with cinnamyl alcohols, followed by a palladium(II)-catalyzed oxidative annulation to yield 2-benzyl benzofurans. nih.gov Oxidative cyclization is a key step in building the furan (B31954) ring fused to a benzene ring, a core component of many analogues. nih.govbeilstein-journals.org

Introduction of Nitrogen-Containing Moieties

Incorporating nitrogen into the structure of this compound and its analogues opens access to a vast chemical space with diverse biological activities. nih.gov Nitrogen can be introduced as part of a heterocyclic ring or as a functional group.

One method involves coupling a pre-formed nitrogen heterocycle, like an imidazole (B134444) ring, with a phenolic unit. nih.gov This creates new molecules that combine the structural features of both parent compounds. nih.gov For instance, 2-aryl-4,5-dicyano-1H-imidazoles can be synthesized and linked to phenolic moieties. nih.gov

More complex, fused-ring systems can also be generated. The synthesis of nitrogen-containing fused-polycyclic compounds can be achieved from tyramine (B21549) derivatives through a process involving phenol dearomatization and a cascade cyclization. rsc.org Furthermore, direct derivatization of dibenzofuran, a close analogue, can yield arylamine derivatives, such as 4,6-diformylbenzofuranbis(2,6-diisopropylanil). researchgate.net The introduction of nitrogen-containing groups can sometimes suppress the formation of undesirable byproducts like polychlorinated dibenzofurans during certain chemical processes. nih.gov

Modern Synthetic Strategies and Methodological Advancements

Recent years have seen significant progress in the development of more efficient, selective, and sustainable methods for the synthesis of diaryl ethers and their derivatives.

Regioselective and Stereoselective Synthesis

Control over regioselectivity—the specific site of a chemical reaction—is crucial when synthesizing unsymmetrical diaryl ethers like this compound. A highly efficient, transition-metal-free method uses unsymmetrical diaryliodonium tosylates reacted with phenols in the presence of potassium carbonate. organic-chemistry.org This approach yields unsymmetrical diaryl ethers with high regioselectivity, as the phenolate (B1203915) anion preferentially attacks one of the aryl groups of the iodonium (B1229267) salt. organic-chemistry.org

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is critical for producing specific isomers of chiral molecules. A notable advancement is the catalytic enantioselective synthesis of axially chiral diaryl ethers. This has been achieved through an asymmetric Povarov reaction that enables the desymmetrization of a prochiral diaryl ether, leading to the formation of a single atropisomer with high enantiomeric excess. nih.gov Oxidative cyclization reactions can also proceed with high levels of stereoselectivity, which is influenced by either steric or stereoelectronic factors depending on the specific reaction. nih.gov

Catalyst-Mediated Synthesis (e.g., Copper Salts, Palladium Catalysis)

Catalysis is at the heart of modern organic synthesis, providing milder and more efficient pathways to complex molecules. Both copper and palladium catalysts are extensively used for the synthesis of diaryl ethers.

Copper-Catalyzed Synthesis: The traditional Ullmann condensation, which uses stoichiometric copper at high temperatures, has been largely supplanted by milder, catalytic versions. nih.gov Modern protocols use catalytic amounts of copper salts. For example, a combination of low catalytic amounts of copper(I) iodide (CuI) and iron(III) acetylacetonate (B107027) (Fe(acac)3) can effectively promote the C-O cross-coupling reaction. organic-chemistry.org Another mild method involves the copper(II)-promoted coupling of arylboronic acids and phenols at room temperature. organic-chemistry.org L-proline and N,N-dimethylglycine have been used as ligands to facilitate copper-catalyzed Ullmann-type diaryl ether synthesis at lower temperatures (e.g., 90 °C). organic-chemistry.org

Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination) have become a cornerstone for C-O bond formation. organic-chemistry.org The effectiveness of these reactions is highly dependent on the choice of phosphine (B1218219) ligand. The development of sterically hindered, electron-rich biarylphosphine ligands has enabled the coupling of a wide range of aryl halides and phenols under mild conditions. nih.govacs.org For example, a catalyst system using a bulky biarylphosphine ligand (L8) with a palladium source like [(cinnamyl)PdCl]2 facilitates the synthesis of diaryl ethers at temperatures as low as room temperature in some cases. nih.govacs.org These advanced catalyst systems have expanded the scope of the reaction to include previously unreactive substrates like electron-deficient phenols and heteroaryl halides. nih.gov

Catalyst SystemReaction TypeKey FeaturesReference
Pd(OAc)₂, Biarylphosphine Ligands (e.g., t-BuXPhos)Buchwald-Hartwig C-O CouplingEffective for a wide substrate scope but often requires temperatures >100 °C. nih.gov
[(cinnamyl)PdCl]₂, Ligand L8Buchwald-Hartwig C-O CouplingIncreased reactivity allows for room temperature coupling in several cases and use of previously unreactive partners. nih.govacs.org
CuI / Fe(acac)₃, K₂CO₃C-O Cross-CouplingEfficient and economic method, attractive for industrial scale. organic-chemistry.org
Cu(OAc)₂, Tertiary AmineArylation of PhenolsPromotes coupling of arylboronic acids with phenols at room temperature. organic-chemistry.org
Pd/CIntramolecular CyclizationReusable catalyst for synthesizing dibenzofurans from o-iododiaryl ethers under ligand-free conditions. biointerfaceresearch.comorganic-chemistry.org

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 6 2 Methoxyphenoxy Phenol

X-ray Crystallography

Characterization of Coordination Complexes with Metal Ions

The formation of coordination complexes between phenolic compounds and metal ions is a well-established area of study. The presence of hydroxyl and methoxy (B1213986) groups in 2-Methoxy-6-(2-methoxyphenoxy)phenol suggests it could act as a ligand, coordinating with various metal ions. However, no specific studies detailing the synthesis or characterization of its metal complexes have been identified.

For comparison, studies on Schiff base ligands derived from substituted methoxyphenols, such as 2-[(4-methylphenylimino)methyl]-6-methoxyphenol, have shown the formation of stable complexes with transition metals like Manganese(II), Cobalt(II), Nickel(II), Copper(II), and Cadmium(II). researchgate.net Characterization of such complexes typically involves elemental analysis, molar conductance, and spectroscopic methods to confirm the coordination between the ligand and the metal ion. researchgate.net Similarly, copper(II) and zinc(II) complexes of a 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base have been synthesized and characterized. nih.gov The analysis in these cases confirms the participation of the phenolic oxygen and imine nitrogen in chelation. nih.gov

A hypothetical coordination complex of this compound with a metal ion (M) would likely involve the phenolic oxygen and one of the ether oxygens, although this remains speculative without experimental evidence.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy is a fundamental tool for identifying functional groups within a molecule. For this compound, an infrared (IR) spectrum would be expected to show characteristic absorption bands.

Although a spectrum for the specific title compound is not available, data from related molecules can provide insight. For instance, the IR spectrum of guaiacol (B22219) (2-methoxyphenol) shows characteristic peaks for the hydroxyl (O-H) and the C-O stretching vibrations. nist.govnist.gov In Schiff base derivatives like 2-methoxy-6-(p-tolyliminomethyl)-phenol, key peaks identified include the O-H stretch, C=N stretch, and various aromatic C-H and C=C vibrations. chegg.com

Based on its structure, the expected IR and Raman peaks for this compound are summarized in the table below.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
Phenolic HydroxylO-H Stretch3500 - 3200 (broad)
Aromatic RingC-H Stretch3100 - 3000
Methoxy GroupC-H Stretch (in CH₃)2950 - 2850
Aromatic RingC=C Stretch1600 - 1450
Ether LinkageC-O-C Asymmetric Stretch1275 - 1200
Methoxy GroupC-O Stretch1075 - 1020
Aromatic RingC-H Out-of-plane Bend900 - 675

This table is predictive and not based on experimental data for the title compound.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy (UV-Visible) provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. For this compound, the presence of two benzene (B151609) rings linked by an ether oxygen would result in characteristic absorption bands in the ultraviolet region.

Specific experimental data for this compound is not found in the reviewed literature. However, studies on related Schiff base compounds, such as {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol}, have been characterized by UV-Vis spectroscopy to understand their electronic properties and charge transfer interactions. nih.gov The electronic spectra of these types of compounds typically display intense bands corresponding to π→π* and n→π* transitions within the aromatic rings and associated chromophores.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and obtaining structural information through fragmentation patterns. The molecular formula of this compound is C₁₄H₁₄O₄, corresponding to a molecular weight of approximately 246.26 g/mol .

While a mass spectrum for the target compound is not available, analysis of similar compounds provides a guide to its likely fragmentation. For example, the mass spectrum of o-Eugenol (Phenol, 2-methoxy-6-(2-propenyl)-) shows a clear molecular ion peak. nist.gov The fragmentation of diphenyl ethers typically involves cleavage of the ether bond and subsequent fragmentation of the resulting aromatic ions. For this compound, key fragmentation pathways would likely involve the loss of methyl radicals (-CH₃) from the methoxy groups and cleavage of the C-O-C ether linkage.

Hypothetical Fragmentation Data:

m/z Value Possible Fragment Ion
246 [M]⁺ (Molecular Ion)
231 [M - CH₃]⁺
124 [C₇H₈O₂]⁺ (from ether cleavage)
123 [C₇H₇O₂]⁺ (from ether cleavage)

This table is predictive and not based on experimental data for the title compound.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Thermal Stability)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to evaluate the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of residual matter.

No thermal analysis data has been published for this compound. However, research on the thermal properties of related polymeric materials provides some context. For instance, TGA of oligo-2-methoxy-6-[(4-methylphenyl)imino]methylphenol showed that the polymer is stable against thermal decomposition, with a weight loss of about 89.54% at 1000°C. researchgate.net The thermal degradation of polymers derived from 2-methoxy-4-vinylphenol (B128420) has also been studied, showing degradation patterns similar to polystyrene. mdpi.com These studies underscore the importance of thermal analysis in characterizing the stability of complex organic molecules and their derivatives.

Chemical Reactivity and Transformation Mechanisms of 2 Methoxy 6 2 Methoxyphenoxy Phenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The aromatic rings of 2-Methoxy-6-(2-methoxyphenoxy)phenol are rich in electrons, making them prime targets for electrophilic substitution. The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are strong activating groups, meaning they increase the rate of reaction and direct incoming electrophiles to specific positions. libretexts.orgwikipedia.org

Electrophilic Aromatic Substitution (SEAr): Both the hydroxyl and methoxy groups are ortho-, para-directing substituents. byjus.com This is due to their ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. wikipedia.orgbyjus.com

In this compound, the positions on both rings are activated.

Ring A (the phenol (B47542) ring): The hydroxyl group is a more powerful activating group than the methoxy group. Substitution will be directed to the positions ortho and para to the hydroxyl group. The para position is blocked by the phenoxy group. The ortho position is also occupied by a methoxy group. Therefore, the remaining open ortho position is the most likely site for electrophilic attack.

Ring B (the phenoxy ring): The methoxy group and the ether linkage both act as activating, ortho-, para-directing groups. The para position to the ether linkage is open, as is one of the ortho positions.

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.com For instance, nitration with dilute nitric acid at low temperatures would likely yield a mixture of mono-nitrated products. byjus.com Halogenation, for example with bromine in a non-polar solvent, would also occur readily, potentially without the need for a Lewis acid catalyst. byjus.com

Reaction Type Typical Reagents Predicted Major Monosubstitution Products Reference
NitrationDilute HNO₃Nitration on the phenol ring, ortho to the -OH group. byjus.com
HalogenationBr₂ in CCl₄Bromination on the phenol ring, ortho to the -OH group. byjus.com
Friedel-Crafts AcylationCH₃COCl, AlCl₃Acylation on the phenol ring, ortho to the -OH group. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the aromatic ring, is generally unfavorable for electron-rich systems like phenols. masterorganicchemistry.comlibretexts.org This type of reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.orgopenstax.org

Since this compound contains only electron-donating groups, it is not expected to undergo SNAr reactions under standard conditions. For such a reaction to occur, the molecule would first need to be functionalized with appropriate electron-withdrawing and leaving groups.

Oxidative Coupling Reactions and Polymerization Pathways

Phenols are susceptible to oxidation, often leading to coupling reactions that form C-C or C-O bonds between aromatic units. wikipedia.org These reactions typically proceed through the formation of a phenoxy radical intermediate. nih.gov

The oxidation of this compound would first involve the abstraction of the hydrogen atom from the phenolic hydroxyl group to form a resonance-stabilized phenoxy radical. The unpaired electron in this radical is delocalized across the aromatic ring, with significant spin density at the ortho and para positions.

Coupling Mechanisms:

Radical-Radical Coupling: Two phenoxy radicals can directly couple. This can lead to the formation of C-C bonds (e.g., para-para coupling to form a biphenol structure) or C-O bonds. researchgate.net

Radical-Phenol Coupling: A phenoxy radical can attack a neutral phenol molecule. This is often considered a more likely pathway than radical-radical coupling. wikipedia.orgnih.gov

The presence of methoxy groups can influence the regioselectivity of the coupling. In some cases, methoxy-substituted phenols have shown unusual unsymmetrical couplings, leading to para-meta or meta-meta adducts. nih.gov

Polymerization: Enzymatic or chemical oxidation can lead to the polymerization of methoxyphenols. researchgate.net Laccases, for example, can catalyze the oxidative polymerization of compounds like o-methoxyphenol and 2,6-dimethoxyphenol. researchgate.net It is plausible that this compound could undergo similar enzyme-catalyzed polymerization, forming complex polymethoxyphenols. The resulting polymers could feature a mix of C-C and C-O linkages.

Oxidative Process Key Intermediate Potential Products Reference
Chemical OxidationPhenoxy RadicalDimers (C-C or C-O linked), Oligomers wikipedia.orgresearchgate.net
Enzymatic Oxidation (e.g., Laccase)Phenoxy RadicalPolymethoxyphenols researchgate.net

Ring Formation and Cyclization Mechanisms

The structure of this compound contains the necessary elements for intramolecular cyclization, particularly if additional functional groups are introduced. For instance, the cyclization of related 2-phenoxyalkanoic acids can lead to the formation of heterocyclic rings like benzofurans or dioxepins. researchgate.net

A potential pathway could involve the introduction of a two-carbon chain with a carboxylic acid group onto the phenolic oxygen, followed by an intramolecular reaction. For example, the cyclization of a derivative like 2-(2-formyl-6-methoxyphenoxy)acetic acid can proceed via a Perkin reaction mechanism to form benzofuran derivatives. researchgate.net Another mechanism involves the dehydration of a carboxylic acid group to a ketene intermediate, which can then undergo an intramolecular [2+2] cycloaddition with a formyl group on the adjacent ring, ultimately forming a benzofuran after cycloreversion. researchgate.net

While this compound itself is unlikely to cyclize without modification, its derivatives represent potential precursors for constructing complex heterocyclic systems.

Hydrogen Transfer and Radical Reactions

The phenolic hydroxyl group is the primary site for hydrogen transfer and radical reactions. The abstraction of the phenolic hydrogen atom by a free radical is a key step in many antioxidant and oxidation processes. researchgate.net

Hydrogen Atom Transfer (HAT): In the presence of a free radical (Y•), this compound can donate its phenolic hydrogen to quench the radical, forming a stable phenoxy radical (ArO•) in the process. researchgate.net

Y• + ArOH → YH + ArO•

The stability of the resulting phenoxy radical is crucial. In this molecule, the radical is stabilized by resonance delocalization over the aromatic ring and by the electron-donating methoxy group. The stability of phenoxy radicals is known to be influenced by the substitution pattern; for example, ortho-disubstituted phenols can form more stable phenoxy radicals than mono-substituted ones. nih.gov

The rates and mechanisms of these hydrogen abstraction reactions are significantly influenced by factors such as the nature of the radical, the solvent, and the substituents on the phenol ring. researchgate.net

Solvent Effects and Catalytic Influences on Reaction Pathways

Solvents and catalysts play a critical role in directing the reactivity of phenolic compounds.

Solvent Effects: The choice of solvent can profoundly impact reaction rates and even change the operative mechanism. researchgate.net

Hydrogen Abstraction: Solvents that can form hydrogen bonds, such as alcohols (methanol, ethanol), can influence the rate of hydrogen atom abstraction from the phenolic hydroxyl group. researchgate.net

Bond Cleavage: In studies of related lignin (B12514952) model compounds, solvent polarity has been shown to affect the rate of β-O-4 ether bond cleavage. Reactions were found to be faster in less polar solvents like dioxane and tetrahydrofuran compared to more polar ones like DMSO and tert-butanol. researchgate.net This suggests that the ether linkage in this compound could be susceptible to cleavage under specific solvent and base conditions.

Catalytic Reactions: In catalytic hydrodeoxygenation reactions of similar molecules, the solvent can affect catalyst activity. For example, alcohol/water co-solvent systems have shown high conversion rates. rsc.org

Catalytic Influences:

Acid/Base Catalysis: Strong acids are used as catalysts in many electrophilic aromatic substitution reactions to generate the active electrophile. wikipedia.org Strong bases, such as potassium tert-butoxide, can be used to deprotonate the phenol, forming a more reactive phenoxide ion, and can promote reactions like ether bond cleavage. researchgate.net

Transition Metal Catalysis: Transition metal complexes (e.g., copper, iron, vanadium) are often used to catalyze the oxidative coupling of phenols. wikipedia.org Copper catalysts, for instance, are used in certain cross-coupling reactions to synthesize biaryls from phenols. nih.gov Palladium catalysts are also employed in various cross-coupling and hydrogenation reactions involving phenol derivatives. nih.govencyclopedia.pub

Reaction Type Influencing Factor Effect Reference
Hydrogen AbstractionProtic Solvents (e.g., Ethanol)Can facilitate the abstraction of the phenolic hydrogen. researchgate.net
Ether Bond CleavageSolvent PolarityReaction rates can be higher in less polar solvents. researchgate.net
Oxidative CouplingTransition Metal Catalysts (Cu, Fe, V)Catalyze the formation of C-C and C-O bonds. wikipedia.org
Electrophilic SubstitutionAcid Catalysts (e.g., AlCl₃)Generate the electrophile and increase reaction rate. wikipedia.org

Theoretical and Computational Chemistry Studies on 2 Methoxy 6 2 Methoxyphenoxy Phenol

Electronic Structure and Molecular Orbital Analysis

No specific data is available for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energetics of 2-Methoxy-6-(2-methoxyphenoxy)phenol. As a result, an analysis based on Frontier Molecular Orbital Theory to predict its reactivity cannot be performed.

Quantum Chemical Calculations of Energetic Parameters

There is no published research detailing the quantum chemical calculations for the following energetic parameters of this compound:

O-H Bond Dissociation Enthalpies (BDE)

Ionization Potentials (IP)

Proton Dissociation Enthalpies (PDE)

Without these foundational computational studies, it is not possible to construct the requested data tables or provide a detailed analysis of the compound's theoretical chemical properties.

Based on a thorough review of the available scientific literature, there are no specific theoretical or computational chemistry studies—including Molecular Dynamics Simulations, Molecular Docking Analyses, or Quantitative Structure-Activity Relationship (QSAR) modeling—for the compound This compound .

Extensive searches for this specific molecule did not yield any research that would fulfill the requirements of the requested article outline. Furthermore, the CAS Number sometimes erroneously associated with this diphenyl ether derivative, 10339-46-5, is correctly assigned to the compound Ethyl linalool, which has different structural and chemical properties.

Consequently, it is not possible to provide an accurate and scientifically validated article on the conformational space, ligand-target binding, or activity prediction of this compound based on existing research.

Biological Activity and Mechanistic Insights Excluding Human Clinical Data

Antioxidant Activity and Radical Scavenging Mechanisms

The capacity of a compound to counteract oxidative damage is a cornerstone of its therapeutic potential. Research into 2-Methoxy-6-(2-methoxyphenoxy)phenol and its analogues has revealed significant antioxidant properties, which are explored in detail below.

The antioxidant capabilities of phenolic compounds are frequently evaluated through their ability to scavenge synthetic and biologically relevant free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used for this purpose. nih.gov Studies on various 2-methoxyphenols have demonstrated their efficacy in this assay, with the concentration required to cause a 50% reduction in DPPH (IC50) being a key metric of antioxidant strength. For instance, a study on a range of 2-methoxyphenols reported a clear relationship between their ionization potential and their anti-DPPH radical activity. josai.ac.jp The scavenging activity is also concentration-dependent. researchgate.net

Analogues of this compound have shown potent radical-scavenging activity. For example, the synthetic antioxidant 2-allyl-4-methoxyphenol (B1267482) demonstrated more efficient scavenging of DPPH radicals compared to naturally occurring eugenol (B1671780) and isoeugenol. nih.gov The scavenging of nitric oxide (NO), a key signaling molecule that can also contribute to oxidative stress, is another important measure of antioxidant potential. nih.gov Research on related compounds, such as 2-methoxy-4-vinylphenol (B128420) (2M4VP), has shown a significant reduction in lipopolysaccharide (LPS)-induced NO production in macrophage cell lines. researchgate.netnih.gov This inhibition of NO production is a critical aspect of the anti-inflammatory effects of these compounds. mdpi.com

The table below summarizes the radical scavenging activities of some 2-methoxyphenol analogues.

CompoundAssayActivity (IC50 or other metric)Source
2-allyl-4-methoxyphenolDPPH Radical ScavengingMore potent than eugenol and isoeugenol nih.gov
2-methoxy-4-vinylphenolNitric Oxide ScavengingDose-dependent inhibition of LPS-induced NO production researchgate.net
Various 2-methoxyphenolsDPPH Radical ScavengingActivity correlates with ionization potential josai.ac.jp

Beyond direct radical scavenging, the protective effects of antioxidants can be mediated through the upregulation of the body's own defense systems. These systems include a suite of antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx). researchgate.netnih.gov These enzymes play a crucial role in detoxifying reactive oxygen species (ROS). nih.gov SOD converts the superoxide radical into hydrogen peroxide and molecular oxygen, while catalase and peroxidases subsequently convert hydrogen peroxide into water. researchgate.net

Chronic consumption of certain drugs can lead to significant oxidative damage and a reduction in the levels of antioxidant enzymes like catalase and glutathione. nih.gov While direct studies on this compound's effect on these specific enzymes are not extensively detailed in the reviewed literature, the general mechanism of action for many phenolic antioxidants involves the modulation of these enzymatic pathways. nih.gov For example, some studies have shown that antioxidant-rich diets can improve the expression and activity of these enzymes. nih.gov The interplay between these enzymes is complex; for instance, an increase in SOD activity might be an adaptive response to increased oxidative stress, leading to a higher production of hydrogen peroxide, which then requires efficient removal by catalase and GPx. core.ac.uk A disruption in the balance of these enzymes can lead to cellular damage. mdpi.com

The antioxidant efficacy of phenolic compounds is intrinsically linked to their chemical structure. nih.govnih.gov The number and position of hydroxyl (-OH) and methoxyl (-OCH3) groups on the benzene (B151609) ring are critical determinants of their radical scavenging ability. nih.govresearchgate.net

Studies have consistently shown that methoxyl and phenolic hydroxyl groups enhance the antioxidant activities of phenolic acids. nih.govresearchgate.net The presence of a methoxy (B1213986) group, an electron-donating group, can increase the antioxidant activity. researchgate.net Dihydroxy phenolic acids generally exhibit higher antioxidant activity than their monohydroxy counterparts. nih.gov The position of these functional groups also plays a significant role. For example, the antioxidant activity of some phenolic acids follows the order: 4-H-3,5-DM > 4-H-3-M > 3-H-4-M > 4-H > 3-H in both DPPH and FRAP assays. nih.gov

Furthermore, the nature of the side chain attached to the phenolic ring can influence antioxidant capacity. For instance, -CH2COOH and -CH=CHCOOH side chains can enhance the antioxidant activities of phenolic acids when compared to a -COOH group. nih.gov The formation of dimers from monomeric 2-methoxyphenols has also been shown to result in potent antioxidants. researchgate.net Theoretical studies using methods like Density Functional Theory (DFT) help in understanding how structural parameters can decrease the bond dissociation enthalpy of the phenolic O-H bond, thereby enhancing antioxidant activity. researchgate.net

Anti-inflammatory Properties and Pathway Modulation (in vitro and non-human animal models)

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Phenolic compounds, including this compound analogues, have demonstrated significant anti-inflammatory effects through various mechanisms.

A key mechanism through which these compounds exert their anti-inflammatory effects is by inhibiting the production of pro-inflammatory mediators. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are two critical enzymes that are upregulated during inflammation and are responsible for the production of prostaglandins (B1171923) and nitric oxide, respectively. researchgate.net

Several studies have shown that 2-methoxyphenol derivatives can effectively inhibit the expression and activity of both iNOS and COX-2. mdpi.comnih.gov For example, 2-methoxy-4-vinylphenol (2M4VP) dose-dependently inhibited the production of nitric oxide and prostaglandin (B15479496) E2 (PGE2) and also blocked the LPS-induced expression of iNOS and COX-2 in RAW 264.7 macrophage cells. researchgate.netnih.gov Similarly, a new phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), significantly suppressed LPS-induced expression of iNOS and COX-2. mdpi.com The majority of 2-methoxyphenols studied have shown to be COX-2 inhibitors. josai.ac.jpnih.gov

The table below provides a summary of the inhibitory effects of some 2-methoxyphenol analogues on inflammatory mediators.

CompoundMediatorEffectSource
2-methoxy-4-vinylphenol (2M4VP)Nitric Oxide (NO), Prostaglandin E2 (PGE2), iNOS, COX-2Dose-dependent inhibition of production and expression researchgate.netnih.gov
4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP)Nitric Oxide (NO), Prostaglandin E2 (PGE2), iNOS, COX-2Significant inhibition of production and expression mdpi.com
2,2'-biphenolCOX-2Inhibitory effects on LPS-stimulated COX-2 expression nih.gov

The anti-inflammatory effects of this compound analogues are underpinned by their ability to modulate key intracellular signaling pathways that regulate the inflammatory response. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to this regulation. nih.gov

NF-κB is a transcription factor that, when activated, translocates to the nucleus and promotes the transcription of pro-inflammatory genes. mdpi.com Several 2-methoxyphenol derivatives have been shown to inhibit the activation of NF-κB. mdpi.comnih.gov For instance, 2M4VP potently inhibited the translocation of the NF-κB p65 subunit into the nucleus. researchgate.netnih.gov This is often achieved by preventing the degradation of the inhibitory protein IκB. mdpi.com

The MAPK signaling pathway, which includes kinases such as p38, ERK1/2, and JNK, also plays a crucial role in the inflammatory response. nih.govnih.gov The modulation of this pathway by 2-methoxyphenol compounds contributes to their anti-inflammatory profile. 2M4VP was found to inhibit the phosphorylation of p38, ERK1/2, and JNK. researchgate.netnih.gov

Furthermore, some of these compounds can influence epigenetic modifications, such as histone acetylation. 2M4VP was shown to inhibit the hyper-acetylation of histone H3 induced by LPS. nih.gov The modulation of these signaling pathways collectively leads to a downstream reduction in the production of inflammatory mediators. mdpi.com

Interactions with Biological Macromolecules (Enzymes, Receptors)

Enzyme Inhibition/Activation Studies (e.g., HMG CoA reductase, O-methyltransferases)

There is no specific scientific literature available detailing the inhibitory or activation effects of This compound on enzymes such as HMG-CoA reductase or O-methyltransferases. While statins are well-known competitive inhibitors of HMG-CoA reductase nih.govnih.govjmir.orgbiorxiv.org, and various natural and synthetic compounds can inhibit O-methyltransferases nih.gov, no studies have been found that investigate these interactions for This compound .

Receptor Binding Studies in Model Systems

No receptor binding studies for This compound in any model systems have been identified in the available scientific literature.

Antimicrobial Properties and Mechanisms (in vitro)

Antibacterial Activity Investigations

There are no specific in vitro studies on the antibacterial properties of This compound . Research has been conducted on different, though related, Schiff base derivatives. For instance, studies on 2-Methoxy-6-{[2-(2-Methoxy-Phenoxy)-Ethylimino]-Methyl}-Phenol and its transition metal complexes showed biological activity against E. coli and Staphylococcus aureus johronline.com. Another distinct compound, 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol (B47542) , was found to be moderately active against Klebsiella pneumoniae but not other tested bacteria mdpi.com. However, these findings are not directly applicable to This compound .

Antifungal Activity Evaluations

Specific evaluations of the antifungal activity of This compound are not present in the available literature. A study was found for a Schiff base ligand, 2-Methoxy-6-{[2-(2-Methoxy-Phenoxy)-Ethylimino]-Methyl}-Phenol , and its metal complexes, which were tested against Aspergillus niger and Candida albicans, but this is not the compound of interest universalprint.org.

Plant Growth Regulation Studies and Agronomic Relevance

No studies specifically investigating the plant growth regulatory effects or agronomic relevance of This compound could be located. Research in this area has focused on other related phenolic structures. For example, derivatives of eugenol, such as 2-methoxy-4-(1- or 2-propenyl)-6-substituted phenols , have been shown to possess cytokinin-like activity researchgate.net. Additionally, the phytotoxic activity of the simpler compound 2-Methoxyphenol (guaiacol) has been analyzed, showing it can interfere with the germination and growth of certain plants mdpi.com. Another different compound, 2-Methoxy-6-{[2-(2-Methoxy-Phenoxy)-Ethylimino]-Methyl}-Phenol , and its complexes have been studied for plant growth activity on species like Trigonella foenum-graecum johronline.com. These results, however, are specific to the compounds tested and cannot be extrapolated to This compound .

No Specific Research Data Found for "this compound"

Following a comprehensive search of available scientific literature, no specific research data detailing the biological activity or mechanistic insights of the chemical compound "this compound" in cellular or animal models could be located.

While numerous studies have been conducted on various other methoxyphenol derivatives, the search for information pertaining exclusively to "this compound" did not yield any relevant results. The scientific community has extensively investigated related compounds, exploring their potential anti-inflammatory and antioxidant properties. However, this specific molecule does not appear to have been the subject of published research that is publicly accessible.

It is possible that "this compound" is a novel or less-studied compound, or it may be known under a different chemical name or designation in existing literature. Without specific studies on this compound, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article outline, including data tables and detailed research findings on its mechanistic investigations in model organisms.

Therefore, the generation of an article focusing solely on the biological activity of "this compound" cannot be fulfilled at this time due to the absence of available scientific evidence.

Advanced Materials Science and Catalytic Applications

Utilization in Polymer Synthesis and Modification

The inherent structure of 2-Methoxy-6-(2-methoxyphenoxy)phenol makes it a candidate for integration into high-performance polymers. Phenolic compounds are foundational to a significant class of materials, and the specific substitutions on this molecule could offer tailored properties. researchgate.net

The phenolic hydroxyl (-OH) group is a key reactive site, allowing the molecule to be incorporated into various polymer backbones through reactions like esterification or etherification. This reactivity is fundamental to the synthesis of specialty polyesters, polycarbonates, and polyethers. The incorporation of the bulky, rigid structure of this compound into a polymer chain would likely enhance its thermal stability and mechanical strength.

Furthermore, the principles of oxidative polymerization, famously used to produce poly(phenylene oxide) (PPO) from substituted phenols like 2,6-dimethylphenol, could potentially be adapted. sumitomo-chem.co.jp While phenols with unsubstituted ortho positions can lead to branching, the specific steric and electronic effects of the methoxy (B1213986) and phenoxy substituents on the target molecule would influence the regioselectivity of such a polymerization, potentially leading to novel polymer architectures. sumitomo-chem.co.jp

In the realm of coatings, derivatives of related lignin-derived monomers such as 2-methoxy-4-vinylphenol (B128420) have been used to create thermoplastic polymers with potential applications in coatings. mdpi.com Similarly, this compound could be functionalized to act as a monomer or additive in coating formulations, where its aromatic structure could contribute to chemical resistance and surface hardness.

Phenolic resins, primarily phenol-formaldehyde (PF) resins, are among the oldest and most important thermosetting polymers, widely used as adhesives and binding agents, especially in the wood composite industry. mdpi.comresearchgate.net These resins are formed through the polycondensation of phenol (B47542) or substituted phenols with formaldehyde (B43269). mdpi.com

Given its phenolic nature, this compound could theoretically serve as a co-monomer in the synthesis of phenolic resins. Its incorporation could modify the properties of the final cured resin in several ways:

Flexibility: The ether linkage between the two aromatic rings could introduce a degree of flexibility into the otherwise rigid cross-linked network of a standard phenolic resin.

Thermal Stability: The high aromatic content and the stability of the diaryl ether bond could enhance the thermal and oxidative stability of the resulting material.

Adhesion: The polarity imparted by the methoxy groups and the phenolic hydroxyl could influence the adhesive properties of the resin on various substrates.

The table below outlines the potential contributions of the structural motifs of this compound to the properties of functional plastics and resins.

Structural FeaturePotential Impact on Resin/Plastic Properties
Phenolic Hydroxyl Group Primary site for polymerization; enhances adhesion to polar substrates.
Diaryl Ether Linkage May increase thermal stability and introduce flexibility into the polymer backbone.
Aromatic Rings (x2) Contribute to high-temperature stability, chemical resistance, and char formation.
Methoxy Groups Affect solubility, polarity, and reactivity of the aromatic rings.

Role in Flame Retardant Technologies

Polymers are widely used but their inherent flammability poses significant safety risks. mdpi.com Flame retardants are added to polymers to inhibit or delay combustion. One major strategy in flame retardancy is promoting the formation of a stable carbonaceous char layer on the material's surface during combustion. This char acts as an insulating barrier, limiting heat transfer to the underlying polymer and reducing the release of flammable gases into the vapor phase.

Aromatic compounds are excellent char-formers due to their high carbon content and thermal stability. Lignin (B12514952), a natural polymer rich in phenolic structures, is being explored as a sustainable source for flame retardants for this reason. mdpi.com The structure of this compound, with its two phenyl rings, is inherently suited for char formation. When exposed to high temperatures, it would likely decompose into a stable, aromatic-rich char.

Therefore, it could be utilized in two main ways:

As an additive flame retardant: Blended into a polymer matrix, it would act as a charring agent upon combustion.

As a reactive flame retardant: Covalently incorporated into the polymer backbone (as discussed in section 7.1), it would build flame retardancy directly into the material's structure, preventing issues like leaching that can occur with additive flame retardants.

Research on blends of poly(phenylene oxide) (PPO), a polymer derived from phenol, has demonstrated the effectiveness of aromatic structures in synergistic flame-retardant systems. researchgate.net

Catalytic Applications of this compound Derivatives

The field of catalysis heavily relies on the design of organic molecules (ligands) that can bind to a metal center and modulate its catalytic activity. The structure of this compound provides a scaffold that can be chemically modified to create such ligands.

Phenols and their derivatives are precursors to many important classes of ligands. For instance, Schiff base ligands, often formed by the condensation of a substituted salicylaldehyde (B1680747) (a type of phenol) with an amine, are exceptionally versatile in coordination chemistry and catalysis. nih.govresearchgate.net These ligands can form stable complexes with a wide range of transition metals. nih.gov

While this compound is not a salicylaldehyde, it can be chemically modified to introduce coordinating groups. The phenolic oxygen itself, along with the two ether oxygens, represent potential coordination sites (O-donors). Further functionalization could install additional donor atoms (e.g., nitrogen, phosphorus) to create multidentate ligands, which bind to metal ions with high affinity. The bulky 2-methoxyphenoxy substituent would provide a specific steric environment around the metal center, which is crucial for controlling the selectivity of a catalytic reaction.

The table below illustrates some hypothetical derivatives and their potential as ligands.

Hypothetical DerivativeSynthetic ModificationPotential Coordinating AtomsLigand Type
Schiff Base Derivative Formylation followed by condensation with a primary amine.Phenolic O, Imine N, Ether O'sMultidentate (e.g., O,N,O)
Phosphine (B1218219) Derivative Ortho-lithiation followed by reaction with a chlorophosphine.Phenolic O, Phosphine P, Ether O'sMultidentate (e.g., O,P,O)
Aminomethyl Derivative Mannich reaction with formaldehyde and a secondary amine.Phenolic O, Amine N, Ether O'sMultidentate (e.g., O,N,O)

These tailored ligands could then be complexed with transition metals like copper, palladium, ruthenium, or nickel to generate novel catalysts. researchgate.netorientjchem.org

Once a transition metal complex featuring a ligand derived from this compound is synthesized, its catalytic efficacy can be tested in a variety of important organic transformations. The performance of the catalyst—its activity, stability, and selectivity—would be directly influenced by the electronic and steric properties of the ligand.

Potential areas of exploration include:

Oxidation Reactions: Phenol-based ligands have been used in metal complexes to catalyze the oxidation of various substrates, including the environmentally important oxidation of phenols in wastewater. orientjchem.org

Cross-Coupling Reactions: These reactions, which form carbon-carbon or carbon-heteroatom bonds, are cornerstones of modern organic synthesis. The steric bulk of the ligand derived from the target compound could influence the efficiency and selectivity of reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

Polymerization: As mentioned, transition metal catalysts are used in the oxidative polymerization of phenols. sumitomo-chem.co.jp A catalyst based on a derivative of this compound could offer unique control over polymer structure and molecular weight.

The development of such catalysts remains a theoretical prospect but is grounded in the well-established principles of ligand design and homogeneous catalysis.

Environmental Fate and Research Oriented Analytical Methodologies

Pathways of Environmental Degradation and Biotransformation

The breakdown of 2-Methoxy-6-(2-methoxyphenoxy)phenol in the environment can occur through both non-biological (abiotic) and biological (biotic) processes. These pathways determine the compound's ultimate fate and the nature of any intermediate products.

Abiotic degradation involves the chemical transformation of a compound without the involvement of microorganisms. For phenolic compounds like this compound, key abiotic degradation pathways include photolysis and hydrolysis.

Photolysis: This process involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. While specific photolysis studies on this compound are not extensively detailed in the provided results, related phenolic compounds are known to undergo photolytic degradation. The presence of chromophores, such as aromatic rings, in the structure of this compound suggests its susceptibility to photodegradation. nih.gov

Hydrolysis: This is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ether linkage in this compound could theoretically be susceptible to hydrolysis under certain environmental conditions (e.g., extreme pH). However, detailed studies on the hydrolysis rates and products for this specific compound are not readily available in the search results.

The biotransformation of this compound by microorganisms is a significant pathway for its degradation in soil and water. As a lignin (B12514952) model compound, its breakdown is of particular interest in understanding the natural cycling of lignin, a major component of plant biomass.

Substantial amounts of polyphenolic compounds that are not absorbed in the upper gastrointestinal tract reach the large intestine, where they are broken down by gut microflora into smaller molecules. nih.gov This process of microbial-mediated biotransformation can enhance the bioavailability of the resulting by-products. nih.gov In eukaryotes, the biosynthesis of ubiquinone involves two O-methylation steps, the first of which is catalyzed by the Coq3 polypeptide. ebi.ac.uk

Advanced Analytical Method Development for Research Purposes

The accurate quantification and identification of this compound and its metabolites in environmental and biological samples necessitate the use of advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds.

Reverse Phase HPLC: This is the most common mode of HPLC used for the separation of phenolic compounds. researchgate.netresearchgate.net It utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.govchrom-china.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For instance, a reverse-phase HPLC method was developed to separate and quantify the main degradation products of lignin, including various phenolic acids and aldehydes. nih.govchrom-china.com The separation was achieved on a C18 column with a mobile phase of acetonitrile-water containing acetic acid. nih.govchrom-china.com

UV Detection: Phenolic compounds, including this compound, possess chromophores that absorb ultraviolet (UV) light, making UV detection a suitable and widely used detection method in HPLC. nih.govresearchgate.net The selection of specific wavelengths, such as 254 nm and 280 nm, allows for the sensitive detection of these compounds. nih.govchrom-china.com Diode Array Detectors (DAD) can provide spectral information, aiding in peak identification. researchgate.netnih.gov

Table 1: Example of HPLC Conditions for Analysis of Lignin Model Compounds

ParameterCondition
Column C18
Mobile Phase Acetonitrile-water (with 1.5% acetic acid)
Flow Rate 0.8 mL/min
Temperature 30°C
Detection UV at 254 nm and 280 nm

This table is a representative example based on methodologies for related compounds. nih.govchrom-china.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity. It is particularly useful for trace analysis and identifying unknown metabolites. nih.govmatec-conferences.org

Due to the polarity and relatively low volatility of phenolic compounds, derivatization is often required before GC-MS analysis. uniroma1.it An improved GC-MS method has been reported for the sensitive and reliable determination of methoxyphenols in ambient particulate matter samples. nih.gov This method involves the addition of deuterated standard compounds before extraction to accurately determine analyte recoveries. nih.gov GC-MS is also a key tool in metabolite profiling, allowing for the characterization of a wide range of metabolites, including phenolic compounds, in a single analytical run following extraction and derivatization. nih.gov

Derivatization is a chemical modification of an analyte to produce a new compound that has properties more amenable to a particular analytical method, such as GC-MS. jfda-online.com

Silylation: This is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl group in phenols. researchgate.netresearchgate.net Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. nih.govnih.gov This process increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. researchgate.netnih.gov The reaction is typically carried out under anhydrous conditions. uniroma1.itnih.gov For example, a fast silylation technique using BSTFA in acetone (B3395972) has been developed for the simultaneous GC/MS analysis of various phenolic compounds. nih.gov

Alkylation: This involves the addition of an alkyl group to the analyte. For instance, phenols can be derivatized with diazomethane (B1218177) or α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide, PFBBr) to form methylated phenols (anisoles) or pentafluorobenzyl ethers, respectively. epa.gov

Acylation: This method introduces an acyl group into the molecule. Acetic anhydride (B1165640) can be used for the in-situ acetylation of phenols, followed by purge and trap-GC/MS for trace analysis in water samples. researchgate.net

Derivatization with Diazenium (B1233697) Salts: While less common for this specific application in the provided results, derivatization with reagents like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), a type of diazenium salt, has been used for the rapid identification of phenols in mixtures using two-dimensional tandem mass spectrometry. researchgate.net This "click" reaction is highly specific for phenols. researchgate.net

Table 2: Common Derivatization Reagents for Phenolic Compounds

Derivatization TechniqueReagentAnalyte Functional GroupPurpose for GC-MS
Silylation BSTFA, MSTFA-OH (hydroxyl)Increase volatility, thermal stability
Alkylation Diazomethane, PFBBr-OH (hydroxyl)Increase volatility, enhance detection
Acylation Acetic Anhydride-OH (hydroxyl)Increase volatility for purge and trap

This table summarizes common derivatization strategies for phenolic compounds. nih.govnih.govepa.govresearchgate.net

Spectrophotometric Methods for Quantitative Determination in Research Samples

Spectrophotometry offers a rapid, accessible, and cost-effective approach for the quantitative analysis of phenolic compounds. The principle relies on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. While specific, validated spectrophotometric methods for the direct quantitative determination of this compound are not extensively documented in peer-reviewed literature, the analytical approach can be detailed based on established methodologies for similar phenolic structures.

The quantitative determination can be approached via two main spectrophotometric strategies: direct measurement of intrinsic UV absorbance or colorimetric methods involving a chromogenic reaction.

Direct UV Spectrophotometry

Phenolic compounds inherently absorb light in the ultraviolet (UV) region of the electromagnetic spectrum due to the π-electron systems in their aromatic rings. For quantitative analysis of this compound, the first step would be to determine its wavelength of maximum absorbance (λmax). This is achieved by scanning a dilute solution of the pure compound in a suitable solvent (e.g., ethanol (B145695), methanol, or a buffer solution) across the UV range (typically 200-400 nm). For simple phenols, this maximum often occurs around 270-280 nm. Once the λmax is established, a calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at this specific wavelength. The concentration of the compound in unknown research samples can then be determined by measuring their absorbance and interpolating the concentration from the linear regression of the calibration curve. The primary limitation of this direct method is potential interference from other compounds in the sample matrix that also absorb at or near the same wavelength.

Colorimetric Methods

To enhance specificity and sensitivity, or to shift the analysis into the visible spectrum to avoid UV-absorbing interferences, colorimetric reagents that react with phenols to produce a colored product can be employed.

Folin-Ciocalteu Method: This is a widely used method for determining total phenolic content. The Folin-Ciocalteu reagent contains a mixture of phosphomolybdic and phosphotungstic acids. In an alkaline environment, phenolic compounds reduce this reagent, producing a blue-colored molybdenum-tungsten complex that is measured spectrophotometrically, typically around 765 nm. redalyc.org While this method is generally non-specific, it could be applied for the quantification of this compound in research samples where it is the sole or vastly predominant phenolic constituent.

Enzyme-Based Methods: An alternative approach involves the use of an enzyme like peroxidase. In the presence of hydrogen peroxide, peroxidase can catalyze the oxidation of phenolic compounds, leading to the formation of a colored product. For instance, a method developed for 2-methoxyphenol (guaiacol) uses peroxidase to form tetraguaiacol, a brownish product whose absorbance can be measured. researchgate.net This type of method could potentially be adapted for this compound. The reaction conditions, such as pH, temperature, and reaction time, would need to be optimized. researchgate.net

Method Validation

Any quantitative analytical method must be validated to ensure its performance is suitable for the intended purpose. The validation parameters, as defined by international guidelines, would include the following for a spectrophotometric assay of this compound.

Parameter Description Typical Acceptance Criteria
Linearity & Range The ability of the method to elicit results that are directly proportional to the concentration of the analyte in a given range.Correlation coefficient (R²) ≥ 0.998
Accuracy The closeness of agreement between the measured value and the true value. It is often assessed via recovery studies by spiking a blank matrix with a known amount of the analyte.Recovery typically between 85% and 115%
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as Relative Standard Deviation (RSD).- Repeatability (Intra-assay): Precision over a short interval of time with the same operator and equipment.- Intermediate Precision (Inter-assay): Precision within the same laboratory but on different days, with different analysts, or on different equipment.RSD ≤ 5% for repeatability; RSD ≤ 10% for intermediate precision
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically calculated as 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically calculated as 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve)
Specificity The ability to assess the analyte unequivocally in the presence of other components which may be expected to be present in the sample matrix.The method should show no significant interference from matrix components.

Detailed Research Findings

Illustrative Performance Characteristics of a Peroxidase-Based Spectrophotometric Method for a Phenolic Compound

This table is an example based on data for 2-Methoxyphenol and serves to illustrate typical validation results.

Validation Parameter Finding Source
Optimized pH 6.0 researchgate.net
Optimized Temperature 40°C researchgate.net
Optimized Reaction Time 6 minutes researchgate.net
Linearity Range 0.01 – 5.0 mM researchgate.net
Correlation Coefficient (R²) 0.998 researchgate.net
Repeatability (RSD%) 3.8% (for 7 replicates) researchgate.net
Accuracy (Recovery %) 85.33 – 112% in spiked water samples researchgate.net

This illustrative data demonstrates that a spectrophotometric method based on enzymatic reaction can achieve excellent linearity, repeatability, and accuracy for the quantification of a simple phenolic compound in environmental research samples. researchgate.net A similar validation process would be essential to establish a reliable method for this compound.

Future Research Perspectives and Translational Potential Conceptual

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 2-Methoxy-6-(2-methoxyphenoxy)phenol, an unsymmetrical diaryl ether, can be approached through established and emerging cross-coupling reactions. The classical Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542), is a foundational method. nist.govresearchgate.net Modern advancements in this area have introduced milder reaction conditions and the use of ligands to improve yields and substrate scope. researchgate.net

Another prominent strategy is the Buchwald-Hartwig amination, which has been adapted for C-O bond formation. This palladium-catalyzed cross-coupling reaction offers a versatile and efficient route to diaryl ethers. rsc.org Furthermore, the Chan-Lam coupling, which utilizes aryl boronic acids as coupling partners with phenols under copper catalysis, presents a valuable alternative. rsc.org

Recent research has also focused on developing more sustainable and efficient catalytic systems. This includes the use of earth-abundant metal catalysts like iron and copper, sometimes in nanoparticle or supported forms, to facilitate these transformations under more environmentally benign conditions. researchgate.net The direct oxidative cross-coupling of phenols represents another innovative approach that could be explored for the synthesis of this target molecule. nih.gov

A comparative overview of potential synthetic routes is presented in Table 1.

Table 1: Conceptual Synthetic Pathways for this compound

Reaction Type Catalyst System Key Reactants Potential Advantages Potential Challenges
Ullmann Condensation Copper (e.g., CuI, Cu2O) 2-bromo-6-methoxyphenol and guaiacol (B22219) Cost-effective catalyst, well-established Often requires high temperatures, stoichiometric copper
Buchwald-Hartwig Coupling Palladium with phosphine (B1218219) ligands 2-bromo-6-methoxyphenol and guaiacol High yields, broad functional group tolerance Expensive catalyst and ligands, air-sensitive reagents
Chan-Lam Coupling Copper (e.g., Cu(OAc)2) 2-methoxyphenylboronic acid and 2-hydroxy-3-methoxyphenol Milder conditions than Ullmann Availability of specific boronic acids
Oxidative Cross-Coupling Copper or other transition metals 2-methoxyphenol and 2-methoxyphenol Atom-economical, direct C-H functionalization Selectivity between homo- and cross-coupling

Deeper Mechanistic Understanding of Biological Interactions at Molecular and Cellular Levels

The diaryl ether scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds with a wide range of activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.comacs.org The presence of this moiety in this compound suggests that it may exhibit interesting biological effects.

Future research should focus on elucidating the specific molecular targets of this compound. This would involve a combination of in vitro and in silico approaches. Computational docking studies could predict potential binding interactions with various enzymes and receptors. Subsequent in vitro assays would then be necessary to validate these predictions and quantify the biological activity. Techniques such as quantitative structure-activity relationship (QSAR) studies could also be employed to understand how structural modifications of the parent molecule affect its biological function. chemspider.comatlantis-press.com

Integration with Emerging Technologies (e.g., Artificial Intelligence for Compound Design and SAR)

For instance, generative AI models can design novel analogues of this compound with optimized properties. nist.gov By learning from vast datasets of chemical structures and their associated biological data, these models can propose new molecules with enhanced potency or improved safety profiles. AI can also accelerate the analysis of structure-activity relationships (SAR), identifying key structural features that govern the compound's biological effects. acs.org

Furthermore, AI can aid in the development of synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions, thereby streamlining the synthetic process and reducing experimental costs. mdpi.com

Development of Advanced Functional Materials with Tailored Properties

The structural characteristics of this compound, particularly the rigid yet somewhat flexible diaryl ether linkage, make it a candidate for the development of advanced functional materials. Diaryl ether-based polymers are known for their thermal stability, chemical resistance, and desirable mechanical properties.

Potential applications for polymers derived from or incorporating the this compound monomer could include high-performance engineering plastics, flame-retardant materials, and advanced composites. The presence of the polar methoxy (B1213986) and hydroxyl groups could also be exploited to create materials with specific surface properties or for applications in separation technologies.

Future research in this area would involve the synthesis and characterization of polymers incorporating this monomer. The investigation would focus on understanding how the specific substitution pattern of the monomer influences the properties of the resulting polymer, such as its glass transition temperature, thermal stability, and mechanical strength.

Sustainable and Green Chemical Processes for Production and Application

The principles of green chemistry are integral to modern chemical research and manufacturing. scbt.comresearchgate.net The future development of this compound should prioritize sustainable and environmentally friendly processes.

This includes the use of renewable feedstocks, energy-efficient reaction conditions, and the minimization of hazardous waste. researchgate.netnih.gov For example, exploring biocatalytic routes for the synthesis of this compound could offer a greener alternative to traditional chemical methods. The use of greener solvents, such as water or bio-derived solvents, would also contribute to a more sustainable process. rsc.org

Q & A

Q. What are the established synthetic routes for 2-Methoxy-6-(2-methoxyphenoxy)phenol?

The synthesis of structurally analogous phenolic derivatives typically involves condensation reactions. For example, in the synthesis of (E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)-iminomethyl]phenol, 2-hydroxy-3-methoxybenzaldehyde was reacted with 5-methylisoxazol-3-amine under reflux in ethanol, yielding a crystalline product in 80% purity . For this compound, a similar approach could involve coupling 2-methoxyphenol with a suitably substituted benzaldehyde derivative under acidic or basic catalysis. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (reflux conditions at 353 K), and reaction time (6–12 hours). Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. How is the purity of this compound assessed experimentally?

Purity assessment combines multiple analytical techniques:

  • Elemental analysis (e.g., C, H, N content) to verify stoichiometry .
  • High-performance liquid chromatography (HPLC) with UV detection for quantitative impurity profiling.
  • Spectrophotometric methods , such as enzyme-based assays using peroxidase and hydrogen peroxide, which show linear calibration curves (R² = 0.998) for phenolic compounds in the 0.01–5 mM range .
  • Melting point determination to confirm consistency with literature values (e.g., 365–367 K for similar derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for derivatives of this compound?

Crystallographic inconsistencies (e.g., unit cell parameters, hydrogen bonding networks) require rigorous validation:

  • Use SHELX software (e.g., SHELXL for refinement) to cross-validate data against high-resolution diffraction datasets. Ensure proper absorption correction (e.g., SADABS) and merging of Friedel pairs .
  • Compare experimental data with computational models (e.g., density functional theory (DFT) for bond lengths/angles).
  • Address crystal twinning or disorder by refining occupancy ratios or applying twin-law corrections .

Q. What strategies optimize reaction yields of this compound under varying conditions?

Yield optimization involves systematic parameter screening:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of phenolic intermediates.
  • Catalyst screening : Acidic (e.g., H₂SO₄) or basic (e.g., pyridine) catalysts can accelerate coupling reactions .
  • Temperature control : Reflux conditions (353–373 K) improve kinetics but may require inert atmospheres to prevent oxidation.
  • Design of experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., stoichiometry, time) .

Q. How do intermolecular interactions influence the stability of this compound in the solid state?

Stability in crystalline form is governed by non-covalent interactions:

  • Hydrogen bonding : Intramolecular O–H⋯N bonds (observed in similar compounds) rigidify the molecular structure, reducing conformational flexibility .
  • π-π stacking : Planar aromatic systems align along crystallographic axes (e.g., c-axis), with intermolecular C⋯C distances as short as 3.298 Å, enhancing thermal stability .
  • Van der Waals forces : Methyl and methoxy groups contribute to close-packing efficiency, which can be analyzed via Hirshfeld surfaces .

Q. What challenges arise in detecting this compound in biological matrices?

Detection in complex biological samples (e.g., cell lysates, serum) faces hurdles:

  • Matrix interference : Co-eluting biomolecules (e.g., proteins, lipids) may mask the compound. Use solid-phase extraction (SPE) or liquid-liquid extraction for sample cleanup .
  • Sensitivity limits : Enzyme-based assays (e.g., peroxidase-coupled methods) may lack specificity. Combine with LC-MS/MS for lower detection limits (sub-nM range) .
  • Stability issues : Phenolic compounds can oxidize under physiological conditions. Stabilize samples with antioxidants (e.g., ascorbic acid) and store at –80°C .

Q. Methodological Notes

  • Structural characterization : Prioritize single-crystal X-ray diffraction for unambiguous confirmation of molecular geometry. Use MoKα radiation (λ = 0.71073 Å) and refine structures with SHELXL .
  • Biological activity studies : For anti-inflammatory or pharmacological assays, derivatives of this compound can be evaluated in LPS-stimulated macrophage models, measuring cytokine suppression (e.g., TNF-α, IL-6) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.